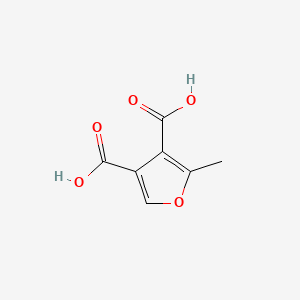

2-methylfuran-3,4-dicarboxylic Acid

Description

Contextualizing the Research Significance of Furan (B31954) Dicarboxylic Acid Derivatives

Furan dicarboxylic acid (FDCA) derivatives are at the forefront of the transition towards a bio-based economy, positioned as renewable alternatives to petroleum-derived chemicals. bldpharm.comchemicalbook.com The most prominent member of this family, 2,5-furandicarboxylic acid (FDCA), has garnered significant attention as a bio-based substitute for terephthalic acid, a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). chemicalbook.comepa.govmdpi.comsigmaaldrich.com The structural similarity allows for the synthesis of polyethylene furanoate (PEF), a bio-based polymer with superior barrier properties and thermal stability compared to its fossil-fuel-based counterpart. mdpi.com

The intense research focus on 2,5-FDCA has established it as a "Top Value-Added Chemical from Biomass," according to the US Department of Energy. chemicalbook.comwikipedia.org This has spurred the development of various synthetic routes from biomass-derived sugars like fructose (B13574) and glucose, often via the intermediate 5-hydroxymethylfurfural (B1680220) (HMF). chemicalbook.comgoogle.com The success of 2,5-FDCA has illuminated the potential of the broader class of furan dicarboxylic acids. Researchers are now exploring other isomers, such as 2,4-FDCA and 3,4-FDCA, recognizing that different substitution patterns on the furan ring can lead to polymers and materials with unique and potentially advantageous properties. google.comtaylorandfrancis.comambeed.com The investigation into compounds like 2-methylfuran-3,4-dicarboxylic acid is a logical extension of this, aiming to expand the toolbox of bio-based monomers and fine-tune the properties of resulting materials. google.com

Historical Trajectory and Evolution of Research on this compound

While the broader field of furan chemistry dates back over a century, with the first report of 2,5-FDCA (as dehydromucic acid) in 1876, the specific research history of this compound is not as extensively documented in readily available literature. sigmaaldrich.comwikipedia.org Its CAS Registry Number, 54576-44-2, indicates its identification and registration within the chemical literature.

The evolution of research on related compounds provides a contextual timeline. For instance, methods for synthesizing various furan dicarboxylic acid isomers have been explored over the decades, often as offshoots of research into natural products or as exercises in synthetic methodology. taylorandfrancis.comresearchgate.net A 1996 study detailed the synthesis of a different substituted furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, highlighting ongoing interest in this class of molecules for its biological relevance. arkat-usa.org The development of preparation methods for structurally similar compounds, such as 2,5-dimethylfuran-3,4-dicarboxylic acid, also indicates a sustained, albeit niche, interest in multi-substituted furans as important chemical and pharmaceutical intermediates. wikipedia.org The current research landscape for this compound is largely exploratory, building upon the foundational knowledge established for more common FDCA isomers.

Overview of Key Research Domains Pertaining to this compound

Research into this compound, while still in its nascent stages, is centered on its potential utility in three primary domains: organic synthesis, material science, and medicinal chemistry. smolecule.com The compound's value stems from its specific molecular architecture, featuring a stable furan ring functionalized with two carboxylic acid groups and a methyl group.

Chemical and Physical Properties

The fundamental properties of this compound are critical to its potential applications. These characteristics, compiled from available data, are summarized below.

| Property | Value |

| Molecular Formula | C₇H₆O₅ |

| Molecular Weight | 170.12 g/mol |

| CAS Number | 54576-44-2 |

| Melting Point | 231°C (with a reported experimental range of 217-244°C) |

| Boiling Point | 357.7°C at 760 mmHg |

| Calculated XLogP3-AA | 0.4 |

This table is interactive. You can sort and filter the data.

Key Research Areas:

Organic Synthesis: The presence of two carboxylic acid groups and a furan ring makes this compound a versatile building block. smolecule.com Carboxylic acids are highly reactive functional groups that can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. The furan ring itself can participate in reactions like Diels-Alder cycloadditions, allowing for the construction of more complex molecular scaffolds. smolecule.com Potential chemical transformations include:

Esterification: Reaction with alcohols to form esters, which are often used as intermediates or have applications as solvents or plasticizers. smolecule.com

Decarboxylation: Removal of one or both carboxylic acid groups to yield simpler methylfuran derivatives. smolecule.com

Material Science: A significant area of interest is its use as a monomer for the synthesis of novel polymers. smolecule.com Dicarboxylic acids are fundamental components of step-growth polymers like polyesters and polyamides. The introduction of the methyl-substituted furan ring into a polymer backbone, as opposed to the more linear 2,5-disubstituted furan, is expected to impart different thermal and mechanical properties. The asymmetry of the monomer could disrupt chain packing, potentially leading to amorphous polymers with lower melting points and increased solubility. This makes it an interesting candidate for creating new bio-based plastics. smolecule.com

Medicinal Chemistry: The furan nucleus is a structural motif found in numerous biologically active compounds and pharmaceuticals. smolecule.com Consequently, this compound is considered a potential starting material or lead compound in drug discovery. Its unique substitution pattern could lead to novel interactions with biological targets. While comprehensive biological evaluations have yet to be published, its structural similarity to other bioactive molecules suggests that its derivatives could be explored for various therapeutic applications. smolecule.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylfuran-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVWTHJBGHANLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406163 | |

| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54576-44-2 | |

| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylfuran 3,4 Dicarboxylic Acid and Its Analogues

Established Synthesis Routes and Mechanistic Elucidation

The construction of the 2-methylfuran-3,4-dicarboxylic acid scaffold relies on a combination of fundamental organic reactions, primarily focusing on the formation of the furan (B31954) ring and the subsequent introduction of the carboxylic acid functionalities in a regiocontrolled manner.

Cycloaddition Reactions in Furan Ring Formation

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be strategically employed to construct the furan nucleus with the desired substitution pattern. nih.gov The reaction of a substituted furan, acting as the diene, with a suitable dienophile can lead to a bicyclic intermediate that, upon further transformation, yields the target furan derivative.

A key strategy involves the [4+2] cycloaddition of 2-methylfuran (B129897) with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction proceeds to form a bicyclic adduct which can then be aromatized to the corresponding furan-3,4-dicarboxylate. A review of intermolecular Diels-Alder reactions of furan derivatives highlights that the reaction of 2-methylfuran with dimethyl maleate, catalyzed by hafnium tetrachloride (HfCl₄), shows high endoselectivity at low temperatures. nih.gov

A theoretical study using density functional theory (DFT) on the cycloaddition reaction between 2-methylfuran and acetylenedicarboxylic acid has provided mechanistic insights. The study suggests that this reaction can proceed through a stepwise mechanism, initiated by a nucleophilic attack from the C5 position of the furan ring to the acetylenic system, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to afford the cycloadduct.

Subsequent hydrolysis of the resulting diester from the cycloaddition reaction would yield the desired this compound.

Oxidative Pathways for Carboxylic Acid Group Introduction

The introduction of carboxylic acid groups onto the furan ring is typically achieved through the oxidation of pre-existing functional groups. The oxidation of alkyl or hydroxymethyl groups on the furan ring to carboxylic acids is a common strategy. While direct oxidation of the furan ring can lead to ring-opening, selective oxidation of substituents is a more controlled approach.

The catalytic oxidation of furan derivatives, particularly 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), has been extensively studied and provides valuable insights into the oxidative pathways applicable to other furan dicarboxylic acids. acs.orgresearchgate.netmdpi.com These studies often employ metal-based catalysts in the presence of an oxidant.

Commonly used catalytic systems include cobalt, manganese, and bromide salts (Co/Mn/Br), which have been shown to be effective for the aerobic oxidation of HMF to FDCA. researchgate.net Ruthenium-pincer complexes have also been reported as efficient homogeneous catalysts for the oxidation of furfural (B47365) and HMF to their corresponding carboxylic acids using alkaline water as the oxidant. acs.orgnih.govelsevierpure.com Gold-based heterogeneous catalysts are another promising option for the selective oxidation of HMF.

The mechanism of these oxidations generally involves the initial oxidation of an alcohol or aldehyde group to a carboxylic acid. For instance, in the oxidation of HMF to FDCA, the alcohol group is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid. A similar pathway can be envisioned for the synthesis of this compound, where precursor methyl or other suitable groups at the 3 and 4 positions would be oxidized. A simple and metal-free catalytic system composed of NaOtBu in DMF with an oxygen balloon has been shown to efficiently convert HMF to FDCA and various other alcohols to their corresponding acids. rsc.org

Regioselective Synthesis Strategies

Controlling the position of the carboxylic acid groups on the furan ring is a critical aspect of the synthesis. Regioselective synthesis strategies often involve the use of directing groups or carefully chosen reaction pathways.

One approach to achieving regioselectivity is through the use of silyl (B83357) or stannyl (B1234572) groups as ipso-directors. A study on the synthesis of 3,4-disubstituted furans demonstrated that 3,4-bis(trimethylsilyl)furan (B8635768) can be used as a versatile building block. acs.orgiupac.org Regiospecific ipso-displacement of one of the silyl groups allows for the introduction of a functional group at a specific position, which can then be followed by further functionalization of the other silyl-bearing carbon. This strategy offers a pathway to selectively introduce substituents at the 3 and 4 positions of the furan ring, which can then be converted to carboxylic acids.

Another powerful method for the regioselective synthesis of multisubstituted furans is through metalloradical cyclization. A cobalt(II)-based catalytic system has been developed for the cyclization of alkynes with α-diazocarbonyls, providing access to a variety of functionalized furans with a high degree of regioselectivity. nih.gov This method demonstrates tolerance to a wide range of functional groups, making it a versatile tool for constructing complex furan structures.

Table 1: Comparison of Regioselective Synthesis Strategies for Substituted Furans

| Strategy | Key Reagents/Catalysts | General Approach | Advantages | Reference |

|---|---|---|---|---|

| Silyl-Directed Substitution | 3,4-bis(trimethylsilyl)furan, Boron trichloride, Palladium catalysts | Sequential ipso-displacement of silyl groups to introduce different substituents at C3 and C4. | High regiocontrol, versatile for introducing various functional groups. | acs.org, iupac.org |

| Metalloradical Cyclization | Cobalt(II) catalysts, Alkynes, α-Diazocarbonyls | Cobalt-catalyzed cyclization of alkynes and diazocarbonyls to form substituted furans. | High functional group tolerance, mild reaction conditions. | nih.gov |

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its analogues.

Catalytic Synthesis Protocols

The development of efficient catalytic systems is at the forefront of modern synthetic chemistry. For the synthesis of furan dicarboxylic acids, a variety of catalytic protocols have been explored to improve efficiency, selectivity, and sustainability.

As mentioned previously, ruthenium-pincer complexes have been employed for the homogeneous catalytic oxidation of furan aldehydes to carboxylic acids. acs.orgnih.govelsevierpure.com These catalysts operate in water, a green solvent, and can contribute to processes that generate hydrogen gas as a byproduct.

Heterogeneous catalysts, such as supported noble metal catalysts (e.g., Au, Pt, Pd), are particularly attractive due to their ease of separation and recyclability. Gold nanoparticles supported on various materials have shown high activity and selectivity in the oxidation of HMF. The catalytic performance is often influenced by the support material and the reaction conditions.

The use of non-precious metal catalysts is also a significant area of research. Cobalt and manganese-based catalysts have demonstrated effectiveness in the aerobic oxidation of furan derivatives. researchgate.net A study on the catalytic synthesis of 2-methylfuran from furfural highlighted the efficacy of a monometallic cobalt oxide catalyst. rsc.org

Table 2: Overview of Catalytic Systems for Furan Oxidation

| Catalyst Type | Example | Reactant | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Homogeneous (Ru-pincer) | Ruthenium acridine (B1665455) PNP complex | Furfural/HMF | Furoic acid/FDCA | Operates in alkaline water, produces H₂. | acs.orgnih.govelsevierpure.com |

| Heterogeneous (Noble Metal) | Supported Au, Pt, Pd | HMF | FDCA | High activity and selectivity, recyclable. | mdpi.com |

| Heterogeneous (Non-precious Metal) | Co/Mn/Br | HMF | FDCA | Cost-effective, effective for aerobic oxidation. | researchgate.net |

| Metal-Free | NaOtBu/DMF/O₂ | HMF | FDCA | Inexpensive, simple system. | rsc.org |

Green Chemistry Principles in this compound Production

The principles of green chemistry provide a framework for designing more sustainable chemical processes. The synthesis of this compound can benefit from the application of these principles in several ways.

Atom Economy: Cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economical as they form complex products in a single step with all atoms from the reactants being incorporated into the final product. nih.gov

Use of Renewable Feedstocks: Furfural and 5-hydroxymethylfurfural, which can be derived from lignocellulosic biomass, are key renewable platform chemicals. rsc.org Developing synthetic routes that start from these bio-based materials is a crucial aspect of sustainable chemistry. The synthesis of 2-methylfuran itself can be achieved through the catalytic hydrodeoxygenation of furfural. rsc.org

Benign Solvents and Reagents: The use of water as a solvent, as demonstrated in some catalytic oxidation processes, is a significant step towards greener synthesis. acs.orgnih.govelsevierpure.com The development of metal-free catalytic systems, such as the NaOtBu/DMF system, also reduces the reliance on potentially toxic and expensive heavy metals. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. Aryl-alcohol oxidases have been engineered to perform the stepwise oxidation of HMF to FDCA. nih.gov While not yet applied to this compound, this approach demonstrates the potential of biocatalysis in the synthesis of furan dicarboxylic acids under mild conditions.

The ongoing research into these advanced synthetic methodologies promises to deliver more efficient, selective, and sustainable routes to this compound, paving the way for its broader application in various fields of science and technology.

Biocatalytic Transformations and Enzymatic Synthesis Prospects

The application of biocatalysis in the synthesis of furan-based chemicals is a rapidly advancing field, driven by the principles of green chemistry which favor milder reaction conditions and higher selectivity. frontiersin.org While the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) has been extensively studied, specific enzymatic routes to this compound are less explored. However, by examining the broader scope of biocatalytic reactions on furan rings, potential pathways can be envisioned.

Enzymatic oxidation is a key transformation in the synthesis of furan carboxylic acids. Enzymes such as oxidases and dehydrogenases have been successfully employed for the oxidation of hydroxymethyl groups and aldehydes on the furan ring to carboxylic acids. nih.gov For instance, a multi-enzyme cascade combining a galactose oxidase and an aldehyde oxidase has been used to convert 5-hydroxymethylfurfural (HMF) to FDCA. nih.gov It is conceivable that similar enzymatic systems could be engineered or discovered to act on precursors of this compound, such as 2-methyl-3,4-bis(hydroxymethyl)furan or 2-methyl-3,4-diformylfuran.

Another promising avenue is enzymatic carboxylation. While chemical carboxylation of furan rings is known, biocatalytic carboxylation offers the potential for high regioselectivity under mild conditions. Carboxylases are a class of enzymes that catalyze the fixation of carbon dioxide into organic molecules. The development of a carboxylase that can specifically target the 3 and 4 positions of a 2-methylfuran precursor would be a significant breakthrough for the direct synthesis of the target dicarboxylic acid.

Whole-cell biocatalysis presents an alternative to using isolated enzymes. nih.gov Genetically engineered microorganisms could be designed to express a cascade of enzymes capable of converting a simple starting material into this compound. This approach can be more cost-effective as it avoids the need for enzyme purification.

The table below outlines potential biocatalytic reactions that could be adapted for the synthesis of this compound, based on analogous transformations of other furan compounds.

| Reaction Type | Enzyme Class | Potential Substrate | Potential Product | Reference (Analogous Reactions) |

|---|---|---|---|---|

| Oxidation | Oxidase, Dehydrogenase | 2-methyl-3,4-bis(hydroxymethyl)furan | This compound | nih.gov |

| Oxidation | Aldehyde Oxidase/Dehydrogenase | 2-methyl-3,4-diformylfuran | This compound | nih.gov |

| Carboxylation | Carboxylase | 2-methylfuran | This compound | nih.gov |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing by-product formation and production costs. Key parameters that can be adjusted include catalyst type and loading, reaction temperature, pressure, solvent, and reaction time.

In the synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid from diethyl 2,3-diacetylsuccinate, the concentration of the hydrochloric acid catalyst is a critical parameter. google.com As shown in the table below, varying the HCl concentration from 0.2N to 3N significantly impacts the yield of the desired dicarboxylic acid. This suggests that for a given synthetic route, a thorough screening of catalyst concentration is necessary to identify the optimal conditions.

The choice of heating method can also influence the reaction outcome. Microwave irradiation has been shown to accelerate the synthesis of furan-3,4-dicarboxylates compared to conventional heating, potentially leading to higher throughput and energy savings. google.com

In catalytic reactions, such as those employing palladium for cross-coupling, the choice of ligand, base, and solvent can have a profound effect on the reaction efficiency and selectivity. For the regioselective synthesis of polysubstituted furans, careful optimization of these parameters is essential to favor the formation of the desired 3,4-disubstituted isomer. rsc.orgiupac.org

The following table demonstrates the effect of catalyst concentration on the yield of 2,5-dimethylfuran-3,4-dicarboxylic acid, illustrating a key optimization parameter.

| HCl Concentration (N) | Heating Method | Yield of Dicarboxylic Acid (%) | Reference |

|---|---|---|---|

| 0.2 | Oil Bath | 58 | google.com |

| 0.5 | Oil Bath | 86 | google.com |

| 1.0 | Microwave | 24 | google.com |

| 3.0 | Oil Bath | ≥89 | google.com |

Scale-Up Considerations for Research and Pre-Pilot Studies

The transition from laboratory-scale synthesis to research and pre-pilot scale production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and economically viable process.

Reaction Conditions and Equipment: Scaling up reactions often requires a shift from glassware to more robust reactors. The heat and mass transfer characteristics of the larger equipment must be carefully considered to maintain consistent reaction conditions and avoid localized hot spots that could lead to side reactions or decomposition of the product. For exothermic reactions, efficient cooling systems are paramount. The choice of materials for the reactor and associated equipment is also critical to prevent corrosion, especially when using strong acids like hydrochloric acid.

Reagent Handling and Safety: The handling of larger quantities of reagents, some of which may be hazardous, requires stringent safety protocols. This includes appropriate personal protective equipment (PPE), well-ventilated work areas, and procedures for safe storage and transfer of chemicals. The potential for runaway reactions must be assessed, and appropriate control measures, such as quench systems, should be in place.

Product Isolation and Purification: The methods used for product isolation and purification at the laboratory scale, such as column chromatography, may not be practical or economical for larger quantities. Alternative methods like crystallization, precipitation, and extraction need to be developed and optimized for the pre-pilot scale. The choice of solvents for these processes should consider not only their effectiveness but also their environmental impact and ease of recovery and recycling.

The table below outlines key considerations for the scale-up of the synthesis of this compound.

| Area of Consideration | Key Factors |

|---|---|

| Reactor Design | Material compatibility, heat and mass transfer, mixing efficiency. |

| Process Safety | Handling of hazardous materials, control of exotherms, runaway reaction prevention. |

| Downstream Processing | Scalable purification methods (crystallization, extraction), solvent selection and recycling. |

| Economic Viability | Cost of raw materials, catalyst efficiency and recyclability, energy consumption. |

| Sustainability | Use of renewable feedstocks, waste minimization, green solvents. |

Chemical Reactivity and Derivatization Strategies of 2 Methylfuran 3,4 Dicarboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moieties

The two carboxylic acid groups at the 3- and 4-positions of the furan (B31954) ring are the primary sites for a variety of functional group interconversions, including esterification, amidation, reduction, decarboxylation, and halogenation.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid functionalities of 2-methylfuran-3,4-dicarboxylic acid readily undergo esterification and amidation to form the corresponding diesters and diamides. These derivatives are often synthesized to modify the compound's solubility, reactivity, or to serve as monomers for polymerization.

Esterification: The conversion of this compound to its diester derivatives is typically achieved through Fischer esterification. This method involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. researchgate.netresearcher.life For example, reaction with methanol (B129727) or ethanol (B145695) would yield dimethyl 2-methylfuran-3,4-dicarboxylate and diethyl 2-methylfuran-3,4-dicarboxylate, respectively. These reactions are analogous to the well-established esterification of other dicarboxylic acids like adipic acid. researchgate.net

Amidation: The synthesis of diamides from this compound generally requires the activation of the carboxylic acid groups to facilitate nucleophilic attack by an amine. Common methods involve the use of coupling agents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govacs.org These reagents form a highly reactive activated ester intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide. For instance, reacting this compound with two equivalents of an amine in the presence of a coupling agent would yield the N,N'-disubstituted-2-methylfuran-3,4-dicarboxamide. The direct thermal condensation of the carboxylic acid with an amine is generally not favored due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Microwave-assisted synthesis in the presence of effective coupling reagents has also been shown to be a viable method for producing amides from furan-based carboxylic acids. acs.org

Table 1: Common Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Diester |

| Amidation | Amine (Primary or Secondary), Coupling Agent (e.g., TBTU, EDCI) | Diamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid groups of this compound can be reduced to the corresponding diol, 3,4-bis(hydroxymethyl)-2-methylfuran. However, direct reduction of carboxylic acids requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). A more common and milder approach involves a two-step process: first, the dicarboxylic acid is converted to its diester derivative, which is then reduced to the diol using a reducing agent like LiAlH₄ or through catalytic hydrogenation. The reduction of the related dimethyl 3,4-furandicarboxylate to 3,4-bis(hydroxymethyl)furan (3,4-BHMF) is a known transformation. researchgate.netwikipedia.org This diol is a valuable monomer for the synthesis of polyesters with enhanced thermal stability. elsevierpure.com

Decarboxylation: The removal of one or both carboxylic acid groups from this compound can be achieved under specific conditions. The ease of decarboxylation is influenced by the stability of the resulting carbanion intermediate. While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of an electron-withdrawing group on the α-carbon can facilitate this reaction upon heating. researchgate.net For this compound, which can be considered a derivative of a β-keto acid due to the electronic nature of the furan ring, decarboxylation may proceed through a cyclic transition state upon heating, leading to the formation of 2-methylfuran-3-carboxylic acid or 2-methylfuran-4-carboxylic acid, and ultimately 2-methylfuran (B129897) with the loss of two molecules of carbon dioxide. elsevierpure.comresearchgate.net The Henkel reaction, which involves heating the potassium salt of a carboxylic acid, is another method that can lead to disproportionation, yielding both furan and furan dicarboxylic acids. nih.gov

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The carboxylic acid groups can be converted to other functional groups through halogenation. The most common transformation is the conversion to acyl halides, which are more reactive intermediates for the synthesis of esters, amides, and other derivatives. This is typically achieved by treating the dicarboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.org

Another potential reaction is the Hunsdiecker reaction, a decarboxylative halogenation. This reaction involves treating the silver salt of the carboxylic acid with a halogen (e.g., bromine) to yield an organohalide with one fewer carbon atom. While generally applicable, the success of this reaction can be influenced by the structure of the carboxylic acid. researchgate.net

Reactions Involving the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the methyl group and the two carboxylic acid groups, will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under milder conditions. researchgate.net Substitution preferentially occurs at the C2 and C5 positions (the α-positions) because the cationic intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (the β-positions), which results in a less stable intermediate (two resonance structures). wikipedia.org

In this compound, the 2-position is occupied by a methyl group, and the 3- and 4-positions by electron-withdrawing carboxylic acid groups. The methyl group is an activating, ortho-para directing group, while the carboxylic acid groups are deactivating, meta-directing groups. Considering the inherent reactivity of the furan ring, the most likely position for electrophilic attack would be the remaining unsubstituted α-position, which is C5. The electron-donating effect of the ring oxygen and the activating effect of the methyl group at C2 would direct the incoming electrophile to the C5 position. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted derivative.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reactant | Expected Major Product |

| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro-2-methylfuran-3,4-dicarboxylic acid |

| Bromine (Br₂) | 5-Bromo-2-methylfuran-3,4-dicarboxylic acid |

| Acyl Chloride/Lewis Acid (e.g., AlCl₃) | 5-Acyl-2-methylfuran-3,4-dicarboxylic acid |

Hydrogenation and Ring Opening Reactions

Hydrogenation: The furan ring can be reduced to a tetrahydrofuran (B95107) ring under catalytic hydrogenation conditions. This transformation is well-documented for the related 2,5-furandicarboxylic acid (FDCA), which can be hydrogenated to tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) using catalysts such as palladium on carbon (Pd/C). Similarly, this compound is expected to undergo hydrogenation to yield 2-methyltetrahydrofuran-3,4-dicarboxylic acid. The conditions for this reaction, such as temperature and pressure, can influence the extent of reduction and the potential for side reactions. Mild hydrogenation conditions are often employed to selectively reduce the furan ring without affecting the carboxylic acid groups.

Ring Opening: The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions. The presence of substituents on the furan ring can significantly influence the ease and outcome of this reaction. For this compound, treatment with strong acid could lead to protonation of the furan ring, followed by nucleophilic attack by water or another nucleophile present in the reaction mixture, ultimately resulting in the cleavage of the ring to form an open-chain dicarbonyl compound. The exact structure of the product would depend on the specific reaction conditions and the point of initial protonation and subsequent bond cleavage.

Diels-Alder and Related Pericyclic Reactions

The furan ring within this compound can function as a diene in Diels-Alder reactions, a class of pericyclic reactions that proceed through a cyclic transition state to form a six-membered ring. smolecule.commsu.edumasterorganicchemistry.com These [4+2] cycloaddition reactions are a powerful tool for constructing complex cyclic molecules with high stereospecificity. msu.edumasterorganicchemistry.com The reactivity of the furan diene is influenced by the electronic nature of its substituents. Typically, electron-donating groups on the furan enhance its reactivity, while electron-withdrawing groups, such as the carboxylic acids in the target molecule, render the diene less reactive. rsc.org

Despite the presence of deactivating carboxyl groups, studies on analogous furoic acids have shown that they can indeed participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.org The reaction rate can be significantly enhanced by using water as a solvent or by converting the carboxylic acids to their more electron-donating carboxylate salt forms. rsc.org For this compound, the reaction would involve the furan ring acting as a 4π-electron system and a dienophile providing the 2π-electron component, leading to the formation of an oxabicycloheptene derivative.

The regioselectivity and stereoselectivity of these reactions are critical considerations. Research on the closely related 2-methylfuran (2-MF) shows that its reactions with various dienophiles can yield both endo and exo products, with the ratio often depending on reaction temperature and the presence of catalysts. nih.gov For instance, while reactions at room temperature may yield a mixture of isomers, higher temperatures often favor the formation of the thermodynamically more stable exo isomer. nih.gov

Pericyclic reactions are a broad class of concerted reactions that also include electrocyclic reactions and sigmatropic rearrangements. msu.edulibretexts.org An electrocyclic reaction involves the formation of a sigma bond within a conjugated π-system to create a new ring. libretexts.orgebsco.com While Diels-Alder reactions are the most studied pericyclic reactions for furans, the potential for other pericyclic transformations with this compound derivatives exists, offering pathways to diverse molecular architectures.

Table 1: Diels-Alder Reaction with Furan Derivatives This table is illustrative, based on the reactivity of analogous furan compounds.

| Furan Diene | Dienophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Methylfuran | Maleimides | >60 °C | Exo-adduct | nih.gov |

| 2-Furoic Acid Salts | Maleimide | Water, Room Temp | Endo/Exo adduct | rsc.org |

| 2,5-Furandicarboxylic Acid | Benzyne | - | 1,4-Naphthalenedicarboxylic acid (after aromatization) | rsc.org |

Modifications at the Methyl Group

The methyl group at the C2 position of the furan ring offers a further site for chemical modification, distinct from the reactivity of the furan core and the carboxylic acid groups.

Oxidation and Functionalization of the Methyl Group

The benzylic-like methyl group on the furan ring can be oxidized to introduce new functional groups. Standard methods for the oxidation of aryl methyl groups to carboxylic acids can be applied. google.comorganic-chemistry.org These methods often involve strong oxidizing agents in acidic media. For example, a mixture of sulfuric acid with an oxidant like vanadium pentoxide or manganese dioxide can convert aryl methyl groups to the corresponding carboxylic acids at elevated temperatures. google.com This would transform this compound into furan-2,3,4-tricarboxylic acid. Other protocols utilize molecular oxygen with catalysts such as cobalt salts and a radical initiator. organic-chemistry.org

More controlled oxidation could potentially yield the corresponding alcohol (2-(hydroxymethyl)furan-3,4-dicarboxylic acid) or aldehyde (2-formylfuran-3,4-dicarboxylic acid). The choice of oxidant and reaction conditions is crucial for achieving selective functionalization without degrading the sensitive furan ring.

Radical Reactions

The methyl group is also susceptible to radical reactions, which proceed via free radical intermediates. utexas.edu Free radicals are highly reactive species with an unpaired electron. masterorganicchemistry.com A common radical reaction is free-radical halogenation, where a hydrogen atom on the methyl group is substituted with a halogen (e.g., bromine or chlorine) upon initiation by UV light or a radical initiator. This would produce a 2-(halomethyl)furan-3,4-dicarboxylic acid derivative.

These halogenated intermediates are valuable synthons for further derivatization. For example, they can undergo nucleophilic substitution reactions to introduce a variety of other functional groups or be used in the formation of organometallic reagents. The methyl radical itself is a planar species, and its chemistry is a cornerstone of many industrial and biological processes. taylorandfrancis.com

Synthesis and Characterization of Novel Derivatives and Analogues

The synthesis of derivatives from this compound allows for the fine-tuning of its chemical and physical properties. The two carboxylic acid groups are primary handles for derivatization, most commonly through esterification or amidation. For example, reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters, such as dimethyl 2-methylfuran-3,4-dicarboxylate. lookchem.com A facile route to furan-3,4-dicarboxylic acid esters has been described starting from dimethylmaleic anhydride (B1165640), involving steps like NBS-bromination, intramolecular Mitsunobu ring closure, and oxidation. researchgate.net

Structure-Property Relationship Studies in Derivative Series

Structure-property and structure-activity relationship (SAR) studies are crucial for the rational design of new molecules with desired characteristics. By synthesizing a series of derivatives and evaluating their properties, correlations can be drawn between chemical structure and function.

For instance, in a study on related furan-based molecules, a series of esters and amides were prepared from [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid to investigate their potential as glycosidase inhibitors. nih.gov The results showed that the ethyl ester derivative was a selective inhibitor of β-galactosidases, demonstrating how a small structural change can significantly impact biological activity. nih.gov

Similarly, the physical properties of polymers derived from furan-based dicarboxylic acids are highly dependent on the structure of the monomer. Studies on polyesters made from 2,5-furandicarboxylic acid (an isomer of the title compound) and various diols have shown that the length and branching of the diol chain significantly affect the polymer's glass transition temperature, melting point, and mechanical properties. researchgate.net Analogous studies on derivatives of this compound could reveal how the placement of the carboxyl groups and the methyl substituent influences polymer characteristics. The structural difference between furan-2,4-dicarboxylic acid and furan-2,5-dicarboxylic acid has been shown to impact the linearity of the molecule, which in turn affects its suitability as a monomer for polyesters like those designed to mimic terephthalic acid. rsc.org

Table 2: Examples of Furan Derivative Series for Structure-Property Studies

| Parent Compound | Derivative Series | Property Investigated | Key Finding | Reference |

|---|---|---|---|---|

| [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid | Esters and amides | β-galactosidase inhibition | Ethyl ester showed selective inhibition. | nih.gov |

| 2,5-Furandicarboxylic acid | Polyesters with various aliphatic diols | Thermal and mechanical properties | Properties depend on the methylene (B1212753) unit number in the diol. | researchgate.net |

| Potassium-2-furoate | Isomeric furan dicarboxylic acids (2,4- and 2,5-) | Molecular structure | 2,4-FDCA has a more linear character than 2,5-FDCA. | rsc.org |

Design of Bifunctional and Polyfunctionalized Derivatives

The inherent structure of this compound, with its three distinct functional sites (two carboxyls, one methyl group on a furan core), makes it an excellent starting point for designing bifunctional and polyfunctionalized derivatives. These are molecules that contain multiple, often different, functional groups, enabling them to participate in several types of chemical interactions or possess multiple functionalities.

For example, selective esterification of one carboxylic acid group while converting the other to an amide would create a bifunctional molecule with distinct reactivity at each site. Further functionalization of the methyl group, as described in section 3.3, would introduce a third type of functional group, leading to a polyfunctionalized derivative.

The synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan derivatives is an example of creating complex, polyfunctionalized molecules from a furan carboxylic acid precursor. nih.gov These compounds combine the furan scaffold with a highly functionalized, chiral iminosugar analogue, resulting in a new class of imino-C-nucleoside analogues with potential applications in medicinal chemistry. nih.gov Such synthetic strategies, applied to this compound, could yield novel molecules for materials science, catalysis, or pharmaceutical research.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Methylfuran 3,4 Dicarboxylic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-methylfuran-3,4-dicarboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the covalent framework and insights into the molecule's spatial arrangement.

For this compound, the key structural features to be confirmed by NMR are the substituted furan (B31954) ring, the methyl group, and the two carboxylic acid groups. The expected ¹H NMR spectrum would feature a singlet for the furan proton, a singlet for the methyl protons, and a broad singlet for the acidic protons of the carboxylic acid groups. The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the furan ring carbons (including the oxygen-bound carbon, the methyl-substituted carbon, and the two carboxyl-substituted carbons), and the two carboxylic acid carbonyl carbons. The chemical shifts of these nuclei are influenced by the electronic environment created by the furan ring and the electron-withdrawing carboxylic acid groups. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.4 | ~14 |

| Furan C-H | ~7.5-8.0 | ~115-125 |

| Furan C-CH₃ | - | ~150-160 |

| Furan C-COOH (C3) | - | ~120-130 |

| Furan C-COOH (C4) | - | ~120-130 |

| Furan C-O | - | ~145-155 |

| -COOH | ~10-13 (broad) | ~165-175 |

Note: These are predicted values based on known substituent effects on furan rings and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY is of limited use for structure elucidation due to the presence of only one furan proton and isolated methyl and carboxylic acid protons. However, it can be used to confirm the absence of couplings between these proton groups. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edunih.gov For this compound, it would show a cross-peak connecting the furan proton signal to its corresponding furan carbon signal, and another cross-peak linking the methyl protons to the methyl carbon. This provides direct evidence of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between carbons and protons (typically over two to three bonds). columbia.edu For this molecule, HMBC is critical for establishing the substitution pattern on the furan ring. Key expected correlations would include:

The methyl protons showing a correlation to the methyl-substituted furan carbon (C2) and the adjacent carboxyl-substituted furan carbon (C3).

The furan proton (H5) showing correlations to the furan carbons C3 and C4, as well as the oxygen-bound carbon (C2).

The carboxylic acid protons showing correlations to their respective carbonyl carbons and adjacent furan carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. In this compound, a NOESY experiment could reveal through-space interactions between the methyl protons and the furan proton, helping to define the preferred orientation of the substituents.

Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| HSQC | ¹H, ¹³C (¹JCH) | Furan H5 ↔ Furan C5; -CH₃ ↔ -CH₃ | Direct C-H connectivity |

| HMBC | ¹H, ¹³C (²⁻³JCH) | -CH₃ ↔ C2, C3; H5 ↔ C3, C4, C2 | Substitution pattern on the furan ring |

| NOESY | ¹H, ¹H (through space) | -CH₃ ↔ H5 | Spatial proximity and conformation |

Solid-State NMR Spectroscopy of this compound and Its Complexes

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for crystalline or amorphous solid samples, where solution NMR is not applicable. For this compound, ssNMR can reveal details about the molecular packing, intermolecular interactions, and polymorphism. escholarship.org

In the solid state, dicarboxylic acids often form hydrogen-bonded dimers or extended networks. rsc.org ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments can provide information on the number of crystallographically inequivalent molecules in the unit cell, as different molecular environments would lead to distinct sets of NMR signals. Furthermore, ssNMR can be used to study the protonation state of the carboxylic acid groups and the dynamics of hydrogen bonding. The analysis of quadrupolar nuclei like ¹⁷O (if isotopically enriched) can offer very sensitive probes of the local electronic environment and hydrogen bonding interactions within the carboxylic acid groups. escholarship.org

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. iitm.ac.in

For this compound, the IR spectrum is expected to be dominated by strong absorptions from the carboxylic acid groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimers. orgchemboulder.com The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band typically in the range of 1680-1720 cm⁻¹. orgchemboulder.com The C-O stretching and O-H bending vibrations will also be present in the fingerprint region. Vibrations associated with the furan ring, such as C-H stretching, C=C stretching, and ring breathing modes, are also expected. rsc.org

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The C=C stretching vibrations of the furan ring are expected to give strong Raman signals. The symmetric stretching of the carboxylic acid C=O bonds might also be more prominent in the Raman spectrum. Analysis of the low-frequency region in the Raman spectrum can provide information about lattice vibrations and intermolecular hydrogen bonding in the solid state. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 3300-2500 | Weak | Broad, Strong (IR) |

| C-H stretch (furan) | ~3100 | Moderate | Weak-Moderate |

| C-H stretch (methyl) | ~2950 | Moderate | Weak-Moderate |

| C=O stretch (carboxylic acid) | 1720-1680 | Moderate | Strong (IR) |

| C=C stretch (furan ring) | 1600-1450 | Strong | Moderate-Strong |

| O-H bend (in-plane) | 1440-1395 | Weak | Moderate |

| C-O stretch (carboxylic acid) | 1320-1210 | Weak | Strong (IR) |

| Furan ring breathing | ~1000-1100 | Strong | Weak |

| O-H bend (out-of-plane) | 950-910 | Weak | Broad, Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition (C₇H₆O₅). smolecule.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). libretexts.orgresearchgate.net The cleavage of the bond between the carboxylic acid group and the furan ring can also occur.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion (e.g., the molecular ion) and inducing further fragmentation. nih.govnih.gov This allows for the elucidation of fragmentation pathways and the confirmation of the connectivity of the molecule. For this compound, an MS/MS experiment would involve selecting the [M-H]⁻ or [M+H]⁺ ion and analyzing its fragmentation products. The sequential loss of CO₂ from the two carboxylic acid groups would be a key fragmentation pathway to monitor. The fragmentation of the furan ring itself can also provide diagnostic ions that confirm the core structure. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound (m/z)

| Fragment Ion | Proposed Structure/Loss |

| 170 | [M]⁺˙ (Molecular Ion) |

| 153 | [M - OH]⁺ |

| 125 | [M - COOH]⁺ |

| 126 | [M - CO₂]⁺˙ |

| 108 | [M - CO₂ - H₂O]⁺˙ |

| 81 | [M - 2COOH + H]⁺ or Furan ring fragments |

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular conformation, including bond lengths, bond angles, and torsion angles. smolecule.com

Crucially, it would reveal the nature of the intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups. smolecule.com This information is vital for understanding the physical properties of the solid material and for designing crystalline materials with desired properties (crystal engineering). Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of a bulk sample and to assess its purity. It is also a valuable tool for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Crystal Structure Determination and Polymorphism Research

The determination of a compound's single-crystal X-ray structure is the definitive method for establishing its three-dimensional atomic arrangement, including bond lengths, bond angles, and the conformation of its constituent atoms. This technique provides foundational data for understanding a molecule's physical and chemical properties. A subsequent area of investigation, polymorphism, explores the ability of a compound to crystallize into multiple different crystal forms, each with unique packing arrangements and potentially different physicochemical properties.

Despite the importance of such studies, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, crucial information such as its unit cell parameters, space group, and precise molecular geometry in the solid state remains undetermined.

Similarly, there are no published research findings on the polymorphism of this compound. The absence of a known crystal structure precludes studies into its different crystalline forms. Research into the polymorphism of the related compound furan-3,4-dicarboxylic acid, which lacks the 2-methyl group, has identified different polymorphic forms, highlighting the potential for such phenomena within this class of compounds. However, no equivalent studies have been reported for the title compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of a molecular crystal is governed by a complex network of intermolecular interactions. For this compound, the two carboxylic acid functional groups are expected to be primary drivers of the crystal packing through the formation of strong hydrogen bonds. Typically, carboxylic acids form well-defined hydrogen-bonded dimers, creating a characteristic R²₂(8) graph set motif.

Chiroptical Spectroscopic Methods for Chiral Derivatives

Chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for studying the stereochemical properties of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and solution-state conformation of enantiomers.

While this compound itself is achiral, the synthesis of chiral derivatives would open avenues for chiroptical analysis. Such derivatives could be synthesized, for example, by esterification with a chiral alcohol. However, a review of the current scientific literature indicates that no chiral derivatives of this compound have been synthesized or subjected to chiroptical spectroscopic analysis. Therefore, there are no research findings or data available on this topic. The development of chiral materials with strong chiroptical responses is a significant area of modern chemistry, but it has not yet been extended to derivatives of this specific compound.

Computational and Theoretical Chemistry Studies on 2 Methylfuran 3,4 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic environment of a molecule. epa.govseejph.com These calculations help in understanding molecular stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wur.nl The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. epa.gov A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Gaps for Related Compounds This table presents data from related molecules to illustrate typical values, as specific data for 2-methylfuran-3,4-dicarboxylic acid is not available.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative (DDD) | PBEPBE/6-311G(d,p) | -0.160 | -0.086 | 0.074 | epa.gov |

| 2-methyl-1H-imidazol-3-ium derivative (MDD) | PBEPBE/6-311G(d,p) | -0.170 | -0.076 | 0.094 | epa.gov |

| Dimeric Pyrrole (B145914) | DFT | -1.93 (Fermi Level) | - | - | cetjournal.it |

| Dimeric 3-methyl furan (B31954) | DFT | -2.60 (Fermi Level) | - | - | cetjournal.it |

The acidity of this compound is determined by the two carboxylic acid groups. The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Computational methods can predict pKa values with considerable accuracy by calculating the Gibbs free energy change of the dissociation reaction. nih.govnih.gov

For dicarboxylic acids, the pKa values for the first and second proton dissociations are distinct. The proximity of the two carboxyl groups means the dissociation of the first proton is enhanced (lower pKa) due to the electron-withdrawing inductive effect of the second carboxylic group. Conversely, the second proton is harder to remove (higher pKa) due to the electrostatic repulsion from the newly formed carboxylate anion.

A relevant experimental study on a similar compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, provides measured pKa values that can serve as a valuable reference. researchgate.net This study assigned pKa values of 3.2 and 3.6 to the two carboxylic acid groups, highlighting the influence of the molecular structure on acidity. researchgate.net For this compound, the two carboxyl groups are directly attached to the furan ring at adjacent positions, which would likely lead to a more pronounced difference between the first and second pKa values compared to the reference compound where one carboxyl group is on a propanoic acid side-chain.

Table 2: Predicted and Experimental Acidity Data for Related Carboxylic Acids This table includes experimental data for a closely related furan dicarboxylic acid to estimate the potential pKa range.

| Compound | Site | pKa Value | Method | Reference |

|---|---|---|---|---|

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | Ring COOH | 3.2 | Experimental (Titration) | researchgate.net |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | Side-chain COOH | 3.6 | Experimental (Titration) | researchgate.net |

The furan oxygen atom possesses lone pairs and can act as a basic site, undergoing protonation in the presence of a very strong acid.

Computational modeling is essential for mapping the reaction pathways of chemical transformations, such as decarboxylation or anhydride (B1165640) formation, which are relevant for dicarboxylic acids. These models calculate the energy changes along a reaction coordinate, identifying intermediates and, crucially, the high-energy transition states that determine the reaction rate. wayne.edu

For instance, studies on the enzymatic decarboxylation of 2,5-furandicarboxylic acid (FDCA), an isomer of the title compound, have used quantum chemical calculations to elucidate the reaction mechanism, showing a nucleophilic attack pathway. wayne.edu Thermal decomposition of furan derivatives like furfural (B47365) has also been extensively modeled, revealing complex pathways involving ring-opening and carbene intermediates. nih.gov A potential reaction for this compound is intramolecular dehydration upon heating to form a cyclic anhydride, a common reaction for dicarboxylic acids where the carboxyl groups are in close proximity. Modeling this reaction would involve calculating the energy barrier for the nucleophilic attack of one carboxylic acid's hydroxyl group on the other's carbonyl carbon, followed by the elimination of water.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its properties and interactions. Conformational analysis explores the different spatial arrangements of atoms, while molecular dynamics simulations model the molecule's movement over time.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters. acs.orgresearchgate.net By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers to rotation between them (saddle points or transition states).

For this compound, the key degrees of freedom are the rotation of the two carboxylic acid groups around their single bonds to the furan ring. The PES would reveal the preferred orientations of these groups relative to each other and to the methyl group. Intramolecular hydrogen bonding between the adjacent carboxylic acid groups is highly probable, which would significantly influence the shape of the PES and stabilize specific planar or near-planar conformations. Studies on the crystal structure of the parent compound, furan-3,4-dicarboxylic acid, show that intermolecular hydrogen bonding dictates the packing in the solid state, forming chain-like structures. In an isolated molecule, this hydrogen-bonding propensity would manifest as a strong intramolecular interaction.

The interaction of a molecule with its solvent can profoundly affect its conformation, reactivity, and properties. Molecular dynamics (MD) simulations are a powerful tool for studying these effects by modeling the explicit interactions between the solute (this compound) and a large number of solvent molecules.

In an aqueous environment, the carboxylic acid groups would form strong hydrogen bonds with water molecules, stabilizing the molecule in solution. The solubility and solvation structure would be a balance between these favorable hydrophilic interactions and the more hydrophobic nature of the furan ring and methyl group. The arrangement of water molecules around the solute, known as the solvation shell, can be analyzed through MD simulations to understand solubility and the stabilization of different ionic forms (carboxylate anions).

In the solid state, intermolecular interactions are paramount. As observed in the crystal structure of furan-3,4-dicarboxylic acid, the dominant interaction is the formation of hydrogen-bonded chains between the carboxylic acid groups of adjacent molecules. This type of strong, directional interaction is expected to be the primary organizing force in the crystal lattice of this compound as well, likely leading to well-ordered crystalline structures.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, QSAR/QSPR studies could be instrumental in predicting their potential as therapeutic agents, corrosion inhibitors, or materials with specific characteristics.

While specific QSAR/QSPR studies on this compound derivatives are not extensively documented in publicly available literature, the methodologies applied to other furan-containing compounds provide a clear blueprint for future research. For instance, QSAR studies on furanone derivatives have been used to identify potential cyclooxygenase-2 (COX-2) inhibitors researchgate.net. Similarly, QSPR models have been developed for furan derivatives to predict their efficacy as corrosion inhibitors for mild steel digitaloceanspaces.comresearchgate.netunram.ac.id.

The development of a QSAR/QSPR model for derivatives of this compound would typically involve the following steps:

Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) or a specific property (e.g., solubility, corrosion inhibition) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: Describing the electronic properties, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: Such as lipophilicity (logP) and polarizability.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to build a mathematical relationship between the calculated descriptors and the observed activity/property. The predictive power of the resulting model would then be rigorously validated using internal and external validation techniques.

The insights gained from such models could guide the design of new derivatives of this compound with enhanced activities or desired properties. For example, a QSAR model might reveal that increasing the steric bulk at a particular position of the furan ring while maintaining a certain electronic distribution is crucial for improved biological activity.

Table 1: Illustrative Descriptors for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Type | Example Descriptors | Potential Application |

| Topological | Wiener Index, Randić Index | Predicting general structural relationships to activity. |

| Geometrical | Molecular Volume, Surface Area | Understanding steric requirements for receptor binding. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Correlating with reactivity and interaction mechanisms. |

| Physicochemical | LogP, Molar Refractivity | Predicting membrane permeability and bioavailability. |

Ligand-Protein/Receptor Interaction Modeling for Mechanistic Biological Research

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as a derivative of this compound, and a biological macromolecule, typically a protein or a nucleic acid. These methods provide detailed insights into the binding mode, affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex, which is crucial for understanding the mechanism of action at a molecular level.

A typical ligand-protein interaction modeling study for a derivative of this compound would proceed as follows:

Target Identification and Preparation: Based on the desired therapeutic area, a specific protein target is chosen. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms and assigning charges.

Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized to its lowest energy conformation.

Molecular Docking: The ligand is "docked" into the active site of the protein using a docking algorithm. This process explores various possible orientations and conformations of the ligand within the binding pocket and scores them based on their predicted binding affinity.

Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Molecular Dynamics Simulations: To further refine the docked pose and to study the stability and dynamics of the ligand-protein complex over time, molecular dynamics simulations can be performed.

These studies can reveal why certain derivatives are more active than others and can guide the rational design of new compounds with improved binding affinity and selectivity. For instance, if a docking study reveals that one of the carboxylic acid groups of this compound forms a crucial hydrogen bond with a specific amino acid in the receptor's active site, modifications that enhance this interaction could lead to more potent compounds.

Table 2: Potential Protein Targets and Key Interacting Residues for this compound Derivatives

| Potential Protein Target | Therapeutic Area | Key Interacting Amino Acid Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Arginine, Tyrosine, Serine |

| DNA Gyrase | Antibacterial | Aspartate, Glycine, Serine |

| Tyrosine Kinase | Anticancer | Lysine, Aspartate, Threonine |

| Aldose Reductase | Diabetic Complications | Histidine, Tyrosine, Tryptophan |

Applications of 2 Methylfuran 3,4 Dicarboxylic Acid in Advanced Materials Science Research

Role as a Monomer in Polymer Synthesis and Polymerization Chemistry

The bifunctional nature of 2-methylfuran-3,4-dicarboxylic acid, possessing two carboxylic acid groups, makes it a prime candidate for use as a monomer in step-growth polymerization to produce polyesters and polyamides. The presence of the methyl group and the specific substitution pattern on the furan (B31954) ring are expected to influence the resulting polymer properties, such as thermal stability, solubility, and crystallinity.

Polyester (B1180765) and Polyamide Synthesis from this compound

Polyesters are typically synthesized through the condensation reaction of a dicarboxylic acid with a diol. epa.gov For instance, polyesters derived from 3,4-bis(hydroxymethyl)furan, the diol corresponding to furan-3,4-dicarboxylic acid, have been shown to possess higher thermal stability compared to their 2,5-substituted counterparts. bohrium.com This suggests that polyesters synthesized from this compound and various diols could also exhibit unique thermal properties. The general reaction for polyester synthesis is depicted below:

n HOOC-R-COOH + n HO-R'-OH → [-OC-R-COO-R'-O-]n + 2n H₂O

Polyamides are formed through the condensation of a dicarboxylic acid with a diamine. rsc.org Research on furan-based polyamides has demonstrated that both 2,5- and 3,4-furandicarbonyl compounds can be reacted with aromatic diamines to produce polyamides with good thermal stability. unimelb.edu.au The synthesis of poly(hexamethylene furanamide) (PA6F) from 2,5-furandicarboxylic acid has been investigated, showing high glass transition temperatures and mechanical properties comparable to petroleum-based polyamides. researchgate.net It is therefore reasonable to expect that this compound could react with various diamines to form novel polyamides.

A hypothetical reaction for the synthesis of a polyamide from this compound and a generic diamine is as follows:

n HOOC-(C₅H₂O(CH₃))-COOH + n H₂N-R'-NH₂ → [-OC-(C₅H₂O(CH₃))-CO-NH-R'-NH-]n + 2n H₂O

The properties of the resulting polymers would be highly dependent on the choice of the comonomer (diol or diamine). A table of potential diol and diamine comonomers for polymerization with this compound is provided below.

| Potential Diol Comonomers | Potential Diamine Comonomers |

| Ethylene (B1197577) glycol | 1,4-Diaminobutane |

| 1,3-Propanediol | 1,6-Diaminohexane |

| 1,4-Butanediol | p-Phenylenediamine |

| 1,6-Hexanediol | m-Phenylenediamine |

| 3,4-Bis(hydroxymethyl)furan | 1,4-Cyclohexanediamine |

Copolymerization Strategies and Material Property Modulation

Copolymerization is a powerful technique to tailor the properties of polymers. By incorporating a third monomer into the polymerization of this compound with a diol or diamine, it would be possible to modulate the material's properties. For example, the introduction of a flexible aliphatic dicarboxylic acid could enhance the flexibility and reduce the melting point of the resulting copolyester or copolyamide. Conversely, the inclusion of a rigid aromatic comonomer could increase the glass transition temperature and mechanical strength.

Studies on copolyesters based on 2,5-furandicarboxylic acid have shown that copolymerization can effectively modify thermal properties, gas barrier properties, and mechanical performance. researchgate.netacs.org For example, the copolymerization of 2,5-furandicarboxylic acid with ethylene glycol and 1,4-butylene glycol allows for the tuning of thermal properties by varying the molar ratio of the diols. cam.ac.uk Similarly, copolyesters of 3,4-bis(hydroxymethyl)furan with different furan dicarboxylate isomers and aliphatic diols have been synthesized, demonstrating that the choice of comonomers significantly impacts the polymer's crystallinity and thermal transitions. bohrium.com

These findings strongly suggest that copolymerization strategies involving this compound could be a fruitful area of research for developing new bio-based polymers with a wide range of tunable properties.

Utilization as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The two carboxylate groups of this compound make it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). The geometry of the ligand, with the carboxylic acid groups positioned at the 3 and 4 positions of the furan ring, would likely lead to the formation of unique network topologies compared to those derived from its linear 2,5-isomer.

Design and Synthesis of Novel MOF/CP Architectures

While there is no specific research detailing the use of this compound as a ligand for MOF synthesis, extensive work has been done with its isomer, 2,5-furandicarboxylic acid (FDCA). sigmaaldrich.com FDCA has been used to synthesize a variety of MOFs with different transition metals, leading to diverse structures, including interpenetrated 3D frameworks and 1D zig-zag chains. rsc.org For example, a zirconium-based MOF, Zr-CAU-28, was synthesized using FDCA under green conditions, resulting in a framework with a kagome-like topology and large hexagonal channels. acs.org

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. researchgate.net By analogy, reacting this compound with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Mn²⁺) under different solvothermal conditions could lead to a new family of MOFs with novel architectures. The methyl group on the furan ring could also play a role in the final structure, potentially influencing the packing of the frameworks and the pore environment.

A hypothetical reaction for the synthesis of a MOF using this compound is:

x Mⁿ⁺ + y HOOC-(C₅H₂O(CH₃))-COOH → [Mₓ(OOC-(C₅H₂O(CH₃))-COO)ᵧ]·(solvent)

Investigation of Gas Sorption and Separation Properties in MOFs